molecular formula C7H7F7 B14545975 1,1,1,3-Tetrafluoro-4-methyl-2-(trifluoromethyl)pent-2-ene CAS No. 62116-45-4

1,1,1,3-Tetrafluoro-4-methyl-2-(trifluoromethyl)pent-2-ene

Cat. No.: B14545975
CAS No.: 62116-45-4
M. Wt: 224.12 g/mol
InChI Key: SOBDNVPVFLWNHD-UHFFFAOYSA-N
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Description

1,1,1,3-Tetrafluoro-4-methyl-2-(trifluoromethyl)pent-2-ene is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

The synthesis of 1,1,1,3-Tetrafluoro-4-methyl-2-(trifluoromethyl)pent-2-ene involves several steps. One common method includes the fluorination of precursor compounds using reagents such as sulfur tetrafluoride or antimony trifluoride. The reaction conditions typically require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms . Industrial production methods may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents .

Chemical Reactions Analysis

1,1,1,3-Tetrafluoro-4-methyl-2-(trifluoromethyl)pent-2-ene undergoes various chemical reactions, including:

Scientific Research Applications

1,1,1,3-Tetrafluoro-4-methyl-2-(trifluoromethyl)pent-2-ene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1,1,3-Tetrafluoro-4-methyl-2-(trifluoromethyl)pent-2-ene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects .

Comparison with Similar Compounds

1,1,1,3-Tetrafluoro-4-methyl-2-(trifluoromethyl)pent-2-ene can be compared with other fluorinated compounds such as:

Properties

CAS No.

62116-45-4

Molecular Formula

C7H7F7

Molecular Weight

224.12 g/mol

IUPAC Name

1,1,1,3-tetrafluoro-4-methyl-2-(trifluoromethyl)pent-2-ene

InChI

InChI=1S/C7H7F7/c1-3(2)4(8)5(6(9,10)11)7(12,13)14/h3H,1-2H3

InChI Key

SOBDNVPVFLWNHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C(C(F)(F)F)C(F)(F)F)F

Origin of Product

United States

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